molecular formula C19H18ClN3O2S B3007969 N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide CAS No. 443351-70-0

N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide

Cat. No. B3007969
CAS RN: 443351-70-0
M. Wt: 387.88
InChI Key: UQOLZPGCGBYESE-UHFFFAOYSA-N
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Description

The compound "N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been studied extensively for their potential therapeutic applications, including antiviral, antibacterial, anticancer, analgesic, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from anthranilic acid or its derivatives. For instance, the synthesis of various quinazolinyl acetamides has been reported through reactions involving chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline . Another example includes the synthesis of N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides from anthranilic acid followed by reactions with different amines . The synthesis processes are often optimized for better yields and purity, as seen in the improved synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques help in confirming the structure and purity of the synthesized compounds. Additionally, studies like FT-IR and FT-Raman provide insights into the stability of the molecule and its electronic properties, such as charge delocalization and hyperconjugative interactions .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the acetamide group can participate in nucleophilic substitution reactions, while the quinazolinone core can be involved in cyclization and condensation reactions . The reactivity of these compounds can be influenced by structural modifications, which is important for designing compounds with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. These properties can be tailored by modifying the molecular structure, as seen in the synthesis of unsymmetrical quinazolinoyl acetamidines . Theoretical studies, including molecular electrostatic potential and nonlinear optical properties, provide additional information on the electronic characteristics of these compounds, which can be correlated with their biological activities .

Scientific Research Applications

Pharmacological Activities

N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide and its derivatives have shown significant pharmacological activities. Studies reveal their effectiveness as anti-inflammatory, analgesic, and anti-bacterial agents. Such compounds have been synthesized and characterized, with their pharmacological activities compared against standard drugs in these categories (Ch. Rajveer et al., 2010), (Ch. Rajveer et al., 2010).

Antibacterial Activity

Some derivatives of this compound have been prepared and tested for their antibacterial activity against various bacterial strains, including S. aureus, E. coli, P. vulgaris, and K. pneumoniae (I. Singh et al., 2010). These studies highlight the potential of such compounds in the field of antimicrobial therapy.

Synthesis and Characterization

The compound and its derivatives have been synthesized through various processes, characterized by analytical and spectral data, including IR, NMR, and Mass Spectral analysis. These studies provide insights into the structural and electronic features that contribute to the biological activities of these compounds (V. Alagarsamy et al., 2015), (A. R. Rao & V. Reddy, 1994).

Cytotoxic Activity

Research also shows that certain derivatives exhibit cytotoxic activity against various cancer cell lines, such as K562 and MCF7, which suggests their potential use in cancer therapy (C. T. Nguyen et al., 2019).

Molecular Docking and Anticancer Activity

Molecular docking studies have been conducted to analyze the interaction of these compounds with various biological targets. This research is crucial in understanding the mechanism of action and developing new drugs with enhanced efficacy and specificity (S. Mehta et al., 2019).

Analgesic and Anti-inflammatory Properties

Various studies have synthesized and tested compounds for their analgesic and anti-inflammatory activities, comparing them to standard drugs. This research adds to the understanding of the therapeutic potential of these compounds in pain management and inflammation treatment (Deepak Kumar et al., 2014), (S. K. Bhati, 2013).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This refers to the potential risks associated with the compound. It can include toxicity levels, potential for causing cancer (carcinogenicity), flammability, reactivity, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

N-[2-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-13(24)21-10-11-23-18(25)16-4-2-3-5-17(16)22-19(23)26-12-14-6-8-15(20)9-7-14/h2-9H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOLZPGCGBYESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide

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